molecular formula C15H15N3O3 B2355833 2-(Nicotinamido)ethyl phenylcarbamate CAS No. 941943-81-3

2-(Nicotinamido)ethyl phenylcarbamate

Cat. No.: B2355833
CAS No.: 941943-81-3
M. Wt: 285.303
InChI Key: YLMBOLSDDWVYAH-UHFFFAOYSA-N
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Description

2-(Nicotinamido)ethyl phenylcarbamate, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in the regulation of inflammation and immune responses. The P2X7 receptor is expressed on a variety of cells, including immune cells, and plays a role in the activation of the inflammasome, which is involved in the production of pro-inflammatory cytokines.

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Research on substituted phenylfuranylnicotinamidines, closely related to the query compound, demonstrated promising antimicrobial and antiproliferative activities. These compounds were synthesized and evaluated against various bacterial strains and human cancer cell lines, showing significant inhibitory effects. The study highlights the potential of nicotinamidine derivatives in developing new antimicrobial and anticancer agents (Youssef, Arafa, & Ismail, 2016).

Binding to Human Serum Albumin

Nicotinate esters, including structures similar to the query compound, were studied for their interaction with human serum albumin. This research is crucial for understanding how such compounds might behave in the bloodstream, affecting distribution, metabolism, and potential therapeutic applications (Steiner, Mayer, & Testa, 1992).

Cytotoxic Agents

A study on the effects of arylcarbamic esters and related compounds on cereal seedlings led to insights into their cytotoxic effects, blocking mitosis in a manner similar to colchicine. This early research laid the groundwork for exploring the therapeutic potential of carbamate compounds in cancer treatment (Hendry, Rose, & Walpole, 1951).

Environmental and Food Toxicant

Ethyl carbamate, a compound related to the query, has been identified as an emerging toxicant in food and the environment. Its presence in fermented food products and alcoholic beverages has raised concerns due to its classification as a Group 2A carcinogen. Research focuses on its formation, metabolism, detection in food products, and strategies to mitigate its presence (Gowd, Su, Karlovsky, & Chen, 2018).

Novel Phosphate Protection for Oligonucleotide Synthesis

The 2-[(1-naphthyl)carbamoyloxy]ethyl group, a protective group for internucleosidic phosphate linkages in oligonucleotide synthesis, represents an advancement in the field of synthetic biology and pharmaceuticals. This protection strategy facilitates the synthesis of oligonucleotides, which are crucial for genetic research and therapeutic applications (Guzaev & Manoharan, 2000).

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(12-5-4-8-16-11-12)17-9-10-21-15(20)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMBOLSDDWVYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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